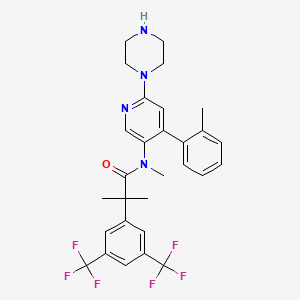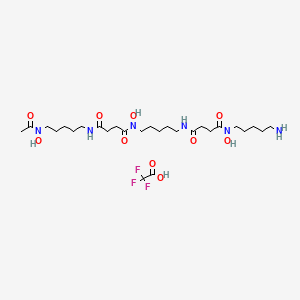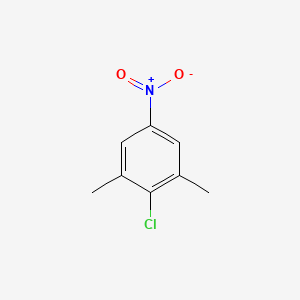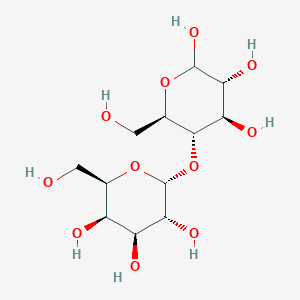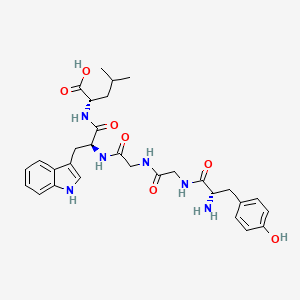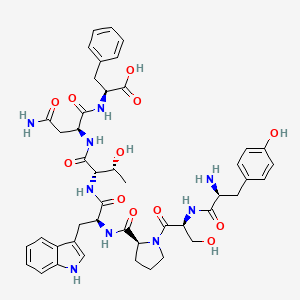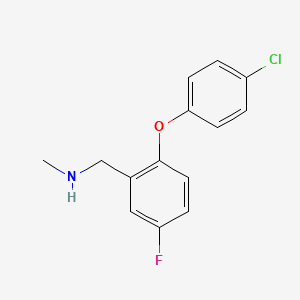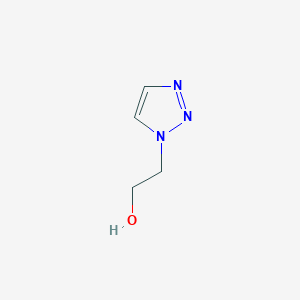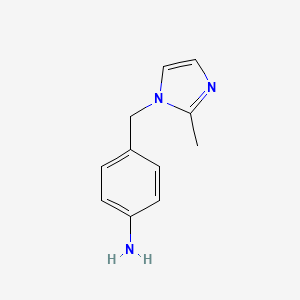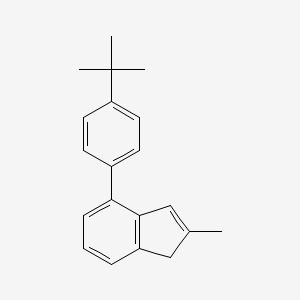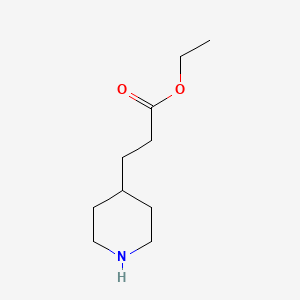
Tfllr-NH2
概要
説明
TFLLR-NH2は、プロテアーゼ活性化受容体-1(PAR1)由来のペプチドであり、PAR1の選択的アゴニストとして作用します。 この化合物は、in vivoでのPAR1媒介性血漿外滲を誘発する能力で知られています 。 分子量は647.82、化学式はC31H53N9O6です .
科学的研究の応用
TFLLR-NH2 has a wide range of applications in scientific research:
準備方法
合成経路と反応条件
TFLLR-NH2は、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)を使用して合成することができます。合成は、固体樹脂に固定された成長するペプチド鎖へのアミノ酸の逐次添加を伴います。アミノ酸は、不要な反応を防ぐために特定の基で保護されています。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、脱保護されて最終生成物が得られます .
工業生産方法
This compoundの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、大規模なSPPSを伴うでしょう。 この方法は、ペプチドを効率的かつ高収率で生産できるため、産業用途に適しています .
化学反応の分析
反応の種類
TFLLR-NH2は、主にペプチド結合の形成と開裂反応を起こします。 ペプチドとしての性質により、酸化、還元、または置換反応には一般的に関与しません .
一般的な試薬と条件
This compoundの合成には、保護されたアミノ酸、カップリング剤(例:HBTU、DIC)、脱保護剤(例:TFA)などの試薬が関与します。 反応は通常、穏やかな条件下で行われ、ペプチド結合の完全性を維持します .
形成される主な生成物
This compoundの合成から形成される主な生成物は、ペプチド自体です。 副生成物には、切断されたペプチドまたは脱保護が不完全なペプチドが含まれる可能性があります .
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
作用機序
TFLLR-NH2は、PAR1を選択的に活性化することによってその効果を発揮します。PAR1に結合すると、細胞内シグナル伝達経路をトリガーするコンホメーション変化を誘発します。 この活性化は、カルシウムイオン濃度の変化や炎症性メディエーターの放出など、さまざまな細胞応答につながります 。 This compoundの主な分子標的はPAR1であり、関与する経路にはGタンパク質共役受容体シグナル伝達経路が含まれます .
類似化合物の比較
類似化合物
SFLLRN-NH2: アミノ酸配列がわずかに異なる別のPAR1アゴニスト.
独自性
This compoundは、PAR1に対して高い選択性と効力を付与する特定のアミノ酸配列によって独自です。 これは、PAR1媒介性プロセスを研究し、PAR1を標的とした治療法を開発するための貴重なツールとなります .
類似化合物との比較
Similar Compounds
SFLLRN-NH2: Another PAR1 agonist with a slightly different amino acid sequence.
TF-NH2: A truncated version of TFLLR-NH2 that retains PAR1 agonist activity.
Uniqueness
This compound is unique due to its specific amino acid sequence, which confers high selectivity and potency for PAR1. This makes it a valuable tool for studying PAR1-mediated processes and developing PAR1-targeted therapies .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAMCEKSRDPIPX-GFGQVAFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of TFLLR-NH2?
A1: this compound acts as a potent and selective agonist for PAR1, a G protein-coupled receptor involved in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound activate PAR1?
A2: this compound mimics the tethered ligand sequence of PAR1, binding to and activating the receptor. This binding leads to a conformational change, initiating downstream signaling cascades. [, ]
Q3: Which signaling pathways are activated downstream of PAR1 upon this compound binding?
A3: this compound binding to PAR1 triggers a cascade of signaling events, primarily through G protein-dependent pathways. These pathways include the activation of phospholipase C (PLC), Rho GTPases (such as RhoA and Rac1), mitogen-activated protein kinases (MAPKs), and intracellular calcium mobilization. [, , , , , , , , , ]
Q4: What are the physiological consequences of PAR1 activation by this compound?
A4: this compound-mediated PAR1 activation elicits a range of physiological responses depending on the cell type and context. These responses include:
- Smooth Muscle Contraction: In vascular and gastrointestinal smooth muscle, this compound induces contraction. [, , , , , , , , , ]
- Cellular Proliferation and Growth: In certain cell types, such as fibroblasts and cancer cells, this compound can stimulate proliferation and growth. [, , , ]
- Inflammatory Responses: PAR1 activation by this compound can contribute to inflammatory processes by modulating cytokine and chemokine production and influencing immune cell recruitment. [, , , , , ]
- Blood-Brain Barrier Integrity: this compound administration can impact blood-brain barrier permeability, particularly in the context of inflammation. []
Q5: What is the molecular formula and weight of this compound?
A5: As a peptide, this compound doesn't have a single, well-defined molecular formula or weight. Its composition can vary depending on factors like hydration and salt form.
Q6: Is there spectroscopic data available for this compound?
A6: Spectroscopic data like NMR or mass spectrometry confirming the peptide's identity and purity are likely generated during synthesis and characterization but are not routinely reported in the cited studies.
Q7: How do structural modifications of the this compound peptide affect its activity and selectivity?
A9: Studies using modified peptides have shown that alterations in the amino acid sequence can significantly impact this compound's activity and selectivity. For instance, replacing phenylalanine with serine at position 240 in PAR2 resulted in reduced sensitivity to trypsin and PAR2-activating peptides but increased sensitivity to this compound. [, ] This highlights the importance of specific amino acid residues in receptor binding and activation.
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including:
- Cultured Cell Lines: Human embryonic kidney (HEK) cells, rat kangaroo kidney (KNRK) cells, and gastric, pulmonary, and umbilical vein endothelial cells have been used to investigate PAR activation and downstream signaling. [, , , , , , , , , , , , , , ]
- Isolated Tissue Preparations: Studies have used isolated strips of rat aorta, gastric longitudinal muscle, and colon to examine the effects of this compound on smooth muscle contraction. [, , , , , , , ]
Q9: What in vivo models have been used to investigate the effects of this compound?
A9: Animal models, particularly rodents, have been instrumental in studying this compound's effects:
- Rodent Models of Inflammation: Mouse models of prostatitis and lung injury have been used to evaluate the role of PAR1 in inflammation and assess the potential of this compound as a therapeutic target. [, ]
- Rodent Models of Cardiovascular Disease: Studies have utilized rat models of hypertension to investigate the role of PAR1 in blood pressure regulation and renal function. []
- Neonatal Rat Pups with Brain Injury: A model of germinal matrix hemorrhage in neonatal rat pups was used to investigate the effects of dabigatran (a thrombin inhibitor) and this compound on post-hemorrhagic hydrocephalus development. []
Q10: What are the potential therapeutic applications of this compound or PAR1 modulators?
A10: While this compound itself might not be a direct therapeutic candidate, its use as a research tool has unveiled PAR1 as a potential target for various conditions:
- Inflammatory Disorders: Modulating PAR1 activity could offer therapeutic benefits in inflammatory diseases like pulmonary fibrosis, glomerulonephritis, and prostatitis. [, , , ]
- Cardiovascular Diseases: Targeting PAR1 might hold promise for managing hypertension and other cardiovascular complications. [, , ]
- Cancer: Given PAR1's role in tumorigenesis, invasion, and multidrug resistance, targeting this receptor could offer novel therapeutic avenues. [, ]
Q11: What are the future directions for research on this compound and PAR1?
A11: Future research avenues could focus on:
- Deciphering the complexities of biased signaling: Understanding how different agonists, including this compound, induce distinct PAR1 signaling outcomes could lead to more targeted therapies. []
- Developing more selective and potent PAR1 modulators: Creating compounds with improved pharmacokinetic properties and reduced off-target effects is crucial for clinical translation. [, ]
- Exploring combination therapies: Combining PAR1 modulation with existing treatments could enhance efficacy and overcome limitations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


